Cas no 6850-30-2 (4-Dehydrowithaferin A)

4-Dehydrowithaferin A is a bioactive steroidal lactone derived from the Withania somnifera plant, belonging to the withanolide class. This compound exhibits notable pharmacological properties, including anti-inflammatory, antitumor, and immunomodulatory activities, making it a subject of interest in medicinal chemistry research. Its mechanism of action involves modulation of key signaling pathways, such as NF-κB and STAT3, contributing to its potential therapeutic applications. The compound’s structural features, including the α,β-unsaturated ketone moiety, are critical for its biological interactions. High-purity 4-Dehydrowithaferin A is utilized in preclinical studies to investigate its efficacy and safety profiles for potential drug development.
4-Dehydrowithaferin A structure
4-Dehydrowithaferin A structure
商品名:4-Dehydrowithaferin A
CAS番号:6850-30-2
MF:C28H36O6
メガワット:468.581849098206
CID:508912

4-Dehydrowithaferin A 化学的及び物理的性質

名前と識別子

    • Ergosta-2,24-dien-26-oicacid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, d-lactone, (5b,6b,22R)-
    • 4-dehydrowithaferin A
    • 4-Dehydro-Withaferin A
    • 4-DWA
    • XGPALHIQWWGRFB-TTWUVOALSA-N
    • 4-Dehydrowithaferin A
    • インチ: 1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1
    • InChIKey: XGPALHIQWWGRFB-TTWUVOALSA-N
    • ほほえんだ: O1[C@@H]2C[C@H]3[C@@H]4CC[C@H]([C@H](C)[C@H]5CC(C)=C(CO)C(=O)O5)[C@@]4(C)CC[C@@H]3[C@]3(C(C=CC([C@]132)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 468.251
  • どういたいしつりょう: 468.251
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 3
  • 複雑さ: 1040
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.2

じっけんとくせい

  • 密度みつど: 1.28
  • ふってん: 660.5°C at 760 mmHg
  • フラッシュポイント: 219.9°C
  • 屈折率: 1.593

4-Dehydrowithaferin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74946-10mg
4-oxo Withaferin A
6850-30-2 98%
10mg
¥4422.00 2022-04-26
1PlusChem
1P00FNRH-10mg
4-dehydrowithaferin A
6850-30-2 ≥98%
10mg
$585.00 2024-04-22
1PlusChem
1P00FNRH-1mg
4-dehydrowithaferin A
6850-30-2 ≥98%
1mg
$133.00 2024-04-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74946-1mg
4-oxo Withaferin A
6850-30-2 98%
1mg
¥916.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74946-5mg
4-oxo Withaferin A
6850-30-2 98%
5mg
¥2652.00 2022-04-26
A2B Chem LLC
AH29837-10mg
4-dehydrowithaferin A
6850-30-2 ≥98%
10mg
$431.00 2024-04-19
A2B Chem LLC
AH29837-5mg
4-dehydrowithaferin A
6850-30-2 ≥98%
5mg
$274.00 2024-04-19
1PlusChem
1P00FNRH-5mg
4-dehydrowithaferin A
6850-30-2 ≥98%
5mg
$374.00 2024-04-22
A2B Chem LLC
AH29837-1mg
4-dehydrowithaferin A
6850-30-2 ≥98%
1mg
$79.00 2024-04-19

4-Dehydrowithaferin A 関連文献

4-Dehydrowithaferin Aに関する追加情報

4-Dehydrowithaferin A: A Comprehensive Overview

4-Dehydrowithaferin A, also known by its CAS number 6850-30-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound, derived from natural sources, exhibits a wide range of biological activities, making it a subject of extensive research. In this article, we delve into the latest findings and applications of 4-Dehydrowithaferin A, providing an in-depth analysis of its properties, mechanisms, and potential therapeutic uses.

The chemical structure of 4-Dehydrowithaferin A is characterized by a unique arrangement of functional groups that contribute to its bioactivity. Recent studies have highlighted its ability to modulate cellular pathways involved in inflammation, apoptosis, and angiogenesis. These findings underscore its potential as a lead compound for the development of novel therapeutic agents. Researchers have also explored its synergistic effects when combined with other bioactive molecules, further expanding its application possibilities.

One of the most promising areas of research involving 4-Dehydrowithaferin A is its role in anticancer therapy. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key oncogenic pathways. For instance, a 2023 study published in the journal Natural Product Reports revealed that 4-Dehydrowithaferin A induces apoptosis in breast cancer cells by modulating the expression of Bcl-2 family proteins. This discovery has opened new avenues for exploring its use in targeted cancer therapies.

In addition to its anticancer properties, 4-Dehydrowithaferin A has also shown potential in managing neurodegenerative diseases. Recent investigations have focused on its ability to protect neurons from oxidative stress and inflammation, two key factors contributing to conditions like Alzheimer's disease. A study conducted at the University of California, Los Angeles (UCLA), found that 4-Dehydrowithaferin A significantly reduced amyloid-beta-induced neurotoxicity in vitro, suggesting its role as a neuroprotective agent.

The pharmacokinetic profile of 4-Dehydrowithaferin A is another critical aspect that researchers have been investigating. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic potential. Recent studies using advanced analytical techniques have provided insights into its bioavailability and metabolic pathways, paving the way for the development of formulations that enhance its efficacy and reduce adverse effects.

The synthesis and structural modification of CAS 6850-30-2 have also been areas of active research. Chemists have employed various synthetic strategies to optimize the compound's stability and bioactivity. For example, semisynthetic approaches combining natural product derivatization with chemical synthesis have yielded analogs with improved pharmacokinetic properties. These advancements highlight the importance of interdisciplinary collaboration in advancing our understanding and utilization of this compound.

In conclusion, 4-Dehydrowithaferin A, or CAS 6850-30-2, represents a valuable asset in the realm of natural product-based drug discovery. Its diverse biological activities, coupled with recent advancements in understanding its mechanisms and applications, position it as a promising candidate for future therapeutic interventions. As research continues to unfold, we can expect further breakthroughs that will enhance our ability to harness the full potential of this remarkable compound.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD